![molecular formula C18H17N3O2 B1677499 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide CAS No. 426219-18-3](/img/structure/B1677499.png)
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide
Eigenschaften
IUPAC Name |
6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-23-0 | |
Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Beschreibung
Discovery and Development Timeline
The development of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide represents a significant milestone in the evolution of selective enzyme inhibitor design. The compound's discovery emerged from extensive research efforts by Takeda Pharmaceutical Company Limited, working in conjunction with Millennium Pharmaceuticals, as part of a broader initiative to develop novel therapeutic approaches for hormone-dependent cancers. The initial compound identification and characterization occurred during the early 2000s, when researchers were actively pursuing more selective alternatives to existing steroidogenesis inhibitors.
The compound's first documented appearance in chemical databases dates to 2006, with its initial structural characterization and registration in PubChem occurring on October 25, 2006. This early documentation reflects the systematic approach taken by the development team to establish comprehensive chemical and biological profiles for the molecule. Throughout the subsequent years, the compound underwent extensive preclinical evaluation, with researchers conducting detailed pharmacokinetic and pharmacodynamic studies to establish its therapeutic potential.
The progression from discovery to clinical development followed a typical pharmaceutical development pathway, with the compound advancing through multiple phases of investigation. Preclinical studies demonstrated the compound's selective inhibition of cytochrome P450 17A1, particularly its preferential targeting of the enzyme's 17,20-lyase activity over its 17α-hydroxylase function. These findings provided the scientific rationale for advancing the compound into human clinical trials, where it demonstrated promising early results in hormone-resistant prostate cancer patients.
The clinical development program encompassed multiple Phase 1, Phase 2, and Phase 3 studies conducted across various international sites. Early phase studies established the compound's tolerability profile and provided initial evidence of biological activity, including reductions in prostate-specific antigen levels and androgen suppression. The encouraging results from these early investigations supported the initiation of large-scale Phase 3 trials designed to evaluate the compound's potential to extend overall survival in advanced prostate cancer patients.
However, the development timeline took a decisive turn in 2014 when Takeda Pharmaceutical Company announced the voluntary termination of the compound's development program. This decision followed the completion of two pivotal Phase 3 clinical trials in metastatic, castration-resistant prostate cancer, which demonstrated that while the compound could extend progression-free survival, it failed to achieve the primary endpoint of improved overall survival. The termination announcement, made on June 19, 2014, marked the end of nearly a decade of intensive research and development efforts surrounding this promising molecular entity.
Nomenclature and Classification
The systematic nomenclature of this compound reflects its complex molecular architecture and follows established International Union of Pure and Applied Chemistry naming conventions. The compound's full chemical name describes the presence of a hydroxylated pyrroloimidazole ring system attached to a methylated naphthalene carboxamide structure. This systematic naming provides precise information about the compound's structural features and enables unambiguous identification in chemical databases and literature.
The compound exists under multiple synonymous designations that reflect different aspects of its identity and development history. In addition to its systematic chemical name, the molecule is known by several alternative appellations, including its development code name and various registry identifiers. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, reflecting different salt forms and stereochemical considerations. These various identifiers ensure comprehensive tracking and referencing across different chemical and pharmaceutical databases.
From a structural classification perspective, this compound belongs to the broader category of naphthalenecarboxamides. More specifically, it can be classified as an imidazole derivative due to the presence of the pyrrolo[1,2-c]imidazole ring system. This dual classification reflects the compound's hybrid structural nature, combining aromatic carboxamide functionality with heterocyclic imidazole chemistry.
The molecular formula C18H17N3O2 and molecular weight of 307.35 grams per mole position this compound within the small molecule drug category. The presence of multiple nitrogen atoms, a hydroxyl group, and an amide linkage contributes to the compound's unique physicochemical properties and biological activity profile. The specific arrangement of these functional groups creates a three-dimensional molecular architecture that enables selective binding to target enzymes.
Table 1: Molecular Identifiers and Classification Data
Property | Value |
---|---|
Molecular Formula | C18H17N3O2 |
Molecular Weight | 307.35 g/mol |
International Union of Pure and Applied Chemistry Name | 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide |
InChI Key | OZPFIJIOIVJZMN-UHFFFAOYSA-N |
Chemical Abstracts Service Registry Numbers | 426219-18-3, 426219-32-1, 426219-23-0 |
Structural Classification | Naphthalenecarboxamide, Imidazole derivative |
Compound Class | Small molecule drug |
The compound's stereochemical characteristics add another layer of complexity to its classification. The presence of the hydroxyl group at the 7-position of the pyrroloimidazole ring creates potential for stereoisomerism, which has implications for both chemical synthesis and biological activity. The specific stereochemical configuration adopted by this compound contributes to its selective enzyme inhibition profile and distinguishes it from related structural analogs.
Research Significance in Medicinal Chemistry
The research significance of this compound extends far beyond its original therapeutic application, establishing it as a landmark molecule in several key areas of medicinal chemistry research. The compound's development represented a significant advancement in the design of selective enzyme inhibitors, particularly in the field of steroidogenesis regulation. Its unique molecular architecture demonstrated how careful structural design could achieve unprecedented selectivity between closely related enzymatic activities within the same protein.
The compound's most notable contribution to medicinal chemistry lies in its demonstration of selective cytochrome P450 17A1 inhibition. Research findings revealed that this molecule exhibited 5.4-fold greater potency for inhibiting the enzyme's 17,20-lyase activity compared to its 17α-hydroxylase activity. This selectivity profile represented a significant improvement over existing steroidogenesis inhibitors and established new benchmarks for structure-activity relationships in this therapeutic area. The compound's ability to achieve such selectivity through precise molecular design has influenced subsequent research efforts in developing next-generation enzyme inhibitors.
The compound has served as an important reference standard for understanding structure-activity relationships in pyrroloimidazole chemistry. Its unique combination of naphthalene and pyrroloimidazole structural elements has provided researchers with valuable insights into how different molecular scaffolds can be combined to achieve specific biological targets. This knowledge has informed the design of numerous related compounds and has contributed to the broader understanding of heterocyclic medicinal chemistry.
Methodologically, the compound's development contributed significantly to advancing drug discovery approaches in oncology. The comprehensive preclinical and clinical development program generated extensive datasets on biomarker relationships, pharmacokinetic-pharmacodynamic correlations, and resistance mechanisms. These findings have informed subsequent research efforts in hormone-dependent cancer therapeutics and have established important precedents for clinical trial design in this indication area.
Table 2: Research Contributions and Biological Activity Profile
Research Area | Key Findings | Scientific Impact |
---|---|---|
Enzyme Selectivity | 5.4-fold selectivity for 17,20-lyase over 17α-hydroxylase | Established new standards for selective inhibitor design |
Structure-Activity Relationships | Pyrroloimidazole-naphthalene hybrid architecture | Advanced understanding of heterocyclic medicinal chemistry |
Pharmacological Mechanism | Reversible, competitive enzyme inhibition | Demonstrated advantages over irreversible inhibitors |
Clinical Biomarkers | Correlation between androgen suppression and response | Enhanced understanding of pharmacodynamic relationships |
Synthetic Chemistry | Multi-step synthesis involving pyrroloimidazole formation | Advanced methodologies for complex heterocycle synthesis |
The compound's research significance extends to the field of chemical biology, where it has served as a valuable tool for understanding cellular steroidogenesis pathways. Studies utilizing this compound have provided insights into the physiological roles of different cytochrome P450 17A1 activities and have helped elucidate the complex regulatory networks governing androgen biosynthesis. These findings have broader implications for understanding endocrine physiology and have informed research in multiple therapeutic areas beyond oncology.
The synthetic challenges associated with producing this compound have also contributed to advancing organic chemistry methodologies. The compound's complex structure, featuring multiple heterocyclic systems and specific stereochemical requirements, has driven the development of new synthetic approaches and reaction conditions. These methodological advances have found applications in the synthesis of other complex pharmaceutical molecules and have expanded the toolkit available to medicinal chemists.
The compound's role in advancing understanding of drug resistance mechanisms has proven particularly valuable for the broader pharmaceutical research community. Clinical studies revealed how cancer cells can develop resistance to steroidogenesis inhibition and identified potential combination therapeutic approaches. These insights have informed the design of subsequent clinical trials and have contributed to more sophisticated approaches to managing drug resistance in hormone-dependent cancers.
From a regulatory science perspective, the compound's development program generated important precedents for evaluating novel enzyme inhibitors in oncology. The comprehensive safety and efficacy datasets, while ultimately not sufficient for regulatory approval, established valuable benchmarks for future drug development programs targeting similar mechanisms. The lessons learned from this compound's clinical development continue to inform regulatory guidance and industry best practices for oncology drug development.
Vorbereitungsmethoden
Convergent Synthesis Strategy
The synthesis of orteronel follows a convergent approach, combining two primary intermediates: the N-methyl-2-naphthamide derivative and the pyrroloimidazole alcohol. The process begins with the preparation of 6-bromo-N-methyl-2-naphthamide, a key intermediate synthesized via bromination of N-methyl-2-naphthamide using bromine in acetic acid. This intermediate undergoes Suzuki-Miyaura coupling with a boronated pyrroloimidazole precursor to form the core structure.
The pyrroloimidazole moiety is synthesized through a cyclization reaction starting from 3-bromo-1-(1H-imidazol-4-yl)-1-propanone. Treatment with sodium hydride in tetrahydrofuran induces intramolecular cyclization, yielding 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one. Subsequent reduction using sodium borohydride in methanol produces the racemic 7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol.
Coupling Reactions and Final Assembly
The coupling of the naphthamide and pyrroloimidazole intermediates is achieved via a palladium-catalyzed cross-coupling reaction. Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and a mixed solvent system of dimethoxyethane and water at 80°C. This step attains a yield of 72–78%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).
Stereochemical Considerations and Enantiomer Resolution
Chiral Separation Techniques
Orteronel contains a chiral center at the 7-position of the pyrroloimidazole ring, necessitating enantioselective synthesis. The racemic mixture is resolved using chiral stationary phase chromatography. The patented method specifies a CHIRALPAK AD column with a hexane/ethanol (50:50) mobile phase, achieving baseline separation of the (R)- and (S)-enantiomers. The desired (S)-enantiomer exhibits superior CYP17A1 inhibition and is isolated with >99% enantiomeric excess.
Asymmetric Synthesis Alternatives
Alternative routes employ asymmetric catalysis to directly synthesize the (S)-enantiomer. A rhodium-catalyzed hydrogenation of a ketone intermediate using (R)-BINAP as a chiral ligand yields the (S)-alcohol with 92% enantiomeric excess. This method reduces reliance on chromatographic resolution, enhancing scalability.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The cyclization step to form the pyrroloimidazole ring is highly sensitive to solvent polarity. Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in yield (89% vs. 72%) due to improved solubility of the sodium hydride base. Elevated temperatures (70°C vs. 25°C) accelerate the reaction but risk epimerization, necessitating precise thermal control.
Catalytic System Enhancements
Replacing traditional palladium catalysts with a Buchwald-Hartwig aminophosphine ligand (XPhos) increases coupling efficiency. This modification reduces catalyst loading from 5 mol% to 1.5 mol% while maintaining yields above 80%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, imidazole-H), 7.92–7.85 (m, 3H, naphthyl-H), 5.21 (s, 1H, OH), 3.12 (d, J = 4.8 Hz, 3H, N-CH3).
- 13C NMR (100 MHz, DMSO-d6): δ 170.2 (C=O), 143.1 (imidazole-C), 132.8–125.4 (naphthyl-C).
Purity Assessment
HPLC analysis under the following conditions ensures purity:
Parameter | Value |
---|---|
Column | C18, 5 μm, 250 × 4.6 mm |
Mobile Phase | Acetonitrile/water (55:45) |
Flow Rate | 1.0 mL/min |
Detection | UV 254 nm |
Retention Time | 8.2 min |
This method detects impurities at levels <0.1%, meeting International Council for Harmonisation (ICH) guidelines.
Industrial-Scale Production Challenges
Crystallization and Polymorphism
Final product crystallization from ethyl acetate/n-heptane (1:3) yields the thermodynamically stable Form I polymorph. Differential scanning calorimetry (DSC) shows a melting endotherm at 218°C, consistent with batch-to-batch reproducibility.
Environmental and Regulatory Aspects
Waste Management
The synthesis generates halogenated waste from bromination and metal-contaminated streams from palladium catalysis. Patent literature recommends Pd recovery via resin adsorption, achieving >95% metal reclamation.
Regulatory Compliance
Orteronel’s preparation adheres to Good Manufacturing Practice (GMP) standards, with strict controls on residual solvents (<500 ppm for DMF) and heavy metals (<10 ppm for Pd).
Analyse Chemischer Reaktionen
Arten von Reaktionen: Orteronel unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydrierten Formen führen kann .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is C18H17N3O2, with a molecular weight of approximately 307.35 g/mol. The compound consists of a pyrrolo[1,2-c]imidazole ring and a naphthalene moiety, which contribute to its reactivity and biological activity. The hydroxyl group at the 7-position enhances solubility and may facilitate interactions with biological targets through hydrogen bonding.
Biological Activities
Anticancer Potential
Research indicates that compounds similar to this compound may inhibit specific kinases involved in cancer progression. The structural features suggest that this compound could interact with protein kinases and receptors in signaling pathways related to cell growth and differentiation. Preliminary studies have shown that derivatives of pyrrolo[1,2-c]imidazole compounds exhibit notable anti-cancer properties, particularly against various cancer cell lines such as K562 and MCF-7 .
Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to interact with neurotransmitter systems. Research into similar compounds has demonstrated their efficacy in protecting neuronal cells from oxidative stress and apoptosis, indicating that this compound may offer therapeutic benefits for neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified side chains or functional groups. These modifications can enhance biological activity or selectivity against specific targets. For example:
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-(7-Hydroxy-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-naphthamide | Lacks dihydro group | Potential anti-inflammatory |
5-(Hydroxymethyl)-6-(pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-naphthamide | Hydroxymethyl instead of hydroxyl | Neuroprotective effects |
6-(Benzyl)-N-methyl-naphthamide | Different side chain | Anticancer properties |
These derivatives maintain the core structure while offering varied biological activities that can be explored further in research settings.
Wirkmechanismus
Orteronel exerts its effects by selectively inhibiting the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens . By inhibiting this enzyme, Orteronel reduces the production of testosterone and other androgenic hormones, which are critical for the growth and survival of prostate cancer cells . The molecular targets include the androgen receptor pathway and associated signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Pharmacological Comparisons
CYP17 Inhibitors
- Orteronel vs. VN/85-1: Both are nonsteroidal CYP17 inhibitors, but VN/85-1 exhibits 6-fold higher activity than Galeterone (IC₅₀: 50 nM vs. 300 nM) . Orteronel’s IC₅₀ of 36 nM positions it as a potent clinical candidate, with demonstrated in vivo efficacy in primates .
- Orteronel vs. Galeterone : Galeterone uniquely combines CYP17 inhibition with androgen receptor antagonism, broadening its mechanism but introducing off-target risks. Orteronel’s selectivity may reduce adverse effects .
Pyrroloimidazole-Based Organocatalysts
- Ad-DPI (CAS: Not disclosed), a (S)-pyrrolo[1,2-a]imidazole carbamate, is structurally analogous to Orteronel but functions as a catalyst in Remdesivir synthesis. Its stereospecificity enables enantioselective phosphoramidation, critical for antiviral drug production . Unlike Orteronel, Ad-DPI lacks direct therapeutic activity but highlights the scaffold’s versatility in medicinal chemistry.
Kinase-Targeting Analogues
- A pyrroloimidazole derivative (CAS: Undisclosed) was co-crystallized with the EGFR kinase domain, demonstrating affinity for oncogenic kinases. This compound shares the bicyclic core with Orteronel but incorporates a thiazole-acetamide substituent, redirecting its activity toward tyrosine kinase inhibition .
Pharmacokinetic and Industrial Considerations
- Synthetic Accessibility : Orteronel’s synthesis is optimized for industrial scale, with suppliers like BLD Pharm offering high-purity (99%) batches at ~$287/100 mg . In contrast, Ad-DPI’s use in Remdesivir production demands stringent enantiomeric purity, complicating synthesis .
- Stability : Orteronel requires storage at -20°C to maintain stability, whereas Galeterone’s steroidal analogs face metabolic degradation challenges .
Research Findings and Clinical Relevance
- However, its CYP17 selectivity remains a benchmark for next-generation inhibitors .
- VN/85-1 : Preclinical data suggest superior potency, but clinical translation is pending .
- Ad-DPI : Enabled rapid production of Remdesivir during the COVID-19 pandemic, underscoring the pyrroloimidazole scaffold’s industrial utility .
Biologische Aktivität
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide, commonly referred to as Orteronel (CAS No. 426219-18-3), is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C18H17N3O2 |
Molecular Weight | 307.35 g/mol |
CAS Number | 426219-18-3 |
Purity | ≥ 98% |
Storage Conditions | Sealed in dry, store at -20°C |
Orteronel functions primarily as a selective inhibitor of the enzyme CYP17A1, which is critical in androgen biosynthesis. By inhibiting this enzyme, Orteronel effectively lowers androgen levels, which is particularly beneficial in the treatment of androgen-dependent prostate cancer.
Anticancer Effects
Research has demonstrated that Orteronel exhibits potent antitumor activity against prostate cancer cells. In vitro studies indicate that it significantly inhibits cell proliferation and induces apoptosis in androgen-independent prostate cancer cell lines. The compound's effectiveness is attributed to its ability to disrupt androgen signaling pathways.
Case Studies
- Clinical Trials : In a Phase II clinical trial involving patients with metastatic castration-resistant prostate cancer, Orteronel showed promising results in reducing prostate-specific antigen (PSA) levels and improving overall survival rates. These findings suggest its potential as a viable treatment option for advanced prostate cancer .
- Combination Therapy : A study explored the effects of combining Orteronel with other therapeutic agents. Results indicated that this combination enhanced the overall anticancer efficacy compared to monotherapy, highlighting its role in synergistic treatment strategies .
Pharmacokinetics
Orteronel displays favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within 2 hours post-administration.
- Metabolism : Primarily metabolized by hepatic enzymes with a half-life of approximately 8 hours.
- Elimination : Excreted mainly via urine and feces.
Safety Profile
While Orteronel is generally well-tolerated, some adverse effects have been reported:
- Fatigue
- Hypertension
- Diarrhea
Monitoring and management of these side effects are crucial during treatment.
Q & A
Basic Research: What are the established synthetic pathways for 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Pyrroloimidazole Core Formation : Cyclocondensation of amino alcohols or amines with carbonyl precursors under acidic or basic conditions .
- Naphthamide Coupling : Amidation via activation of the carboxylic acid group (e.g., using HATU or EDC) followed by reaction with N-methylamine .
- Hydroxylation : Selective oxidation at the 7-position of the pyrroloimidazole ring using catalysts like Mn(OAc)₃ or enzymatic methods .
Characterization : Confirm intermediates via /-NMR, HRMS, and X-ray crystallography (for solid-state validation) .
Advanced Research: How can computational methods optimize reaction conditions for stereochemical control during synthesis?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and regioselectivity in hydroxylation steps .
- Reaction Path Search : Apply automated algorithms (e.g., GRRM) to identify low-energy pathways for imidazole ring closure .
- Machine Learning : Train models on existing pyrroloimidazole reaction datasets to predict optimal solvents, temperatures, and catalysts .
Validation : Cross-check computational predictions with experimental yields and stereochemical outcomes via HPLC chiral separation .
Basic Research: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., P2₁/n space group for monoclinic systems) .
- 2D NMR : Utilize --HSQC and HMBC to assign quaternary carbons and confirm naphthamide conjugation .
- IR Spectroscopy : Identify hydroxyl (-OH) and amide (C=O) stretching frequencies to monitor functional group integrity .
Advanced Research: How can contradictory data between computational predictions and experimental results be resolved?
Answer:
- Error Source Analysis : Check for solvent effects, implicit/explicit solvation models in DFT, and temperature discrepancies in simulations vs. lab conditions .
- Sensitivity Testing : Vary computational parameters (e.g., basis sets, dispersion corrections) to assess robustness of predictions .
- Feedback Loops : Integrate experimental data (e.g., crystallographic bond lengths) into recalibrated computational models .
Basic Research: What experimental design principles apply to optimizing reaction yields?
Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2 factorial approach to identify significant factors .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to maximize yield .
- Robustness Testing : Validate optimal conditions under scaled-up or flow-chemistry setups .
Advanced Research: What strategies mitigate degradation during storage or biological assays?
Answer:
- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Protective Group Chemistry : Introduce tert-butyldimethylsilyl (TBS) groups to hydroxyl moieties for temporary stabilization during assays .
Basic Research: How is biological activity assessed in early-stage studies?
Answer:
- In Vitro Screening : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells to establish preliminary safety thresholds .
Advanced Research: What pharmacokinetic challenges arise from the compound’s hybrid structure?
Answer:
- Solubility Enhancement : Co-crystallize with cyclodextrins or use nanoemulsions to improve aqueous solubility of the naphthamide moiety .
- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS to identify CYP450-mediated oxidation hotspots .
- Blood-Brain Barrier (BBB) Penetration : Predict logP and polar surface area (PSA) using QSAR models to optimize bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.